molecular formula C17H29NO B5110626 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine

5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine

Cat. No. B5110626
M. Wt: 263.4 g/mol
InChI Key: WEXMEZAZEUDBJA-UHFFFAOYSA-N
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Description

5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine, also known as DPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. DPPE belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. However, DPPE has shown promise as a potential treatment for a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In

Scientific Research Applications

5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been the subject of a number of scientific studies due to its potential applications in the field of neuroscience. One study found that 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine can protect against the neurotoxic effects of the Parkinson's disease drug MPTP, suggesting that it may have potential as a treatment for Parkinson's disease. Another study found that 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine can improve cognitive function in mice with Alzheimer's disease, indicating that it may have potential as a treatment for this condition as well. Additionally, 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been shown to have anti-inflammatory properties, which may make it useful in treating a range of neurological disorders that involve inflammation.

Mechanism of Action

5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine can help to alleviate symptoms of depression and other mood disorders. Additionally, 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been shown to have neuroprotective effects, which may be due to its ability to reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects
5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine has a number of biochemical and physiological effects that make it a potentially useful compound for treating neurological disorders. In addition to its ability to increase serotonin levels in the brain, 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been shown to reduce the levels of pro-inflammatory cytokines, which are implicated in a range of neurological disorders. Additionally, 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective compound to work with. Additionally, 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been shown to have a range of potential applications in the field of neuroscience, making it a versatile compound for researchers to work with. However, one limitation of 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

There are a number of potential future directions for research on 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine. One area of interest is the development of novel 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine derivatives that may have improved efficacy or reduced side effects compared to the original compound. Additionally, further studies are needed to fully understand the safety and efficacy of 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine in humans, as well as its potential applications in treating a range of neurological disorders. Finally, research on the mechanism of action of 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine may provide insights into the underlying causes of these disorders and lead to the development of new treatments.

Synthesis Methods

5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol with diethylamine, followed by the addition of 1-pentanone and subsequent reduction using sodium borohydride. The final product is then purified through a series of chromatography steps to obtain a pure sample of 5-(2,4-dimethylphenoxy)-N,N-diethyl-1-pentanamine.

properties

IUPAC Name

5-(2,4-dimethylphenoxy)-N,N-diethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-5-18(6-2)12-8-7-9-13-19-17-11-10-15(3)14-16(17)4/h10-11,14H,5-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXMEZAZEUDBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCOC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dimethylphenoxy)-N,N-diethylpentan-1-amine

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